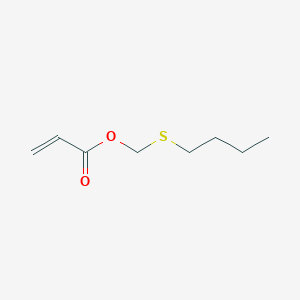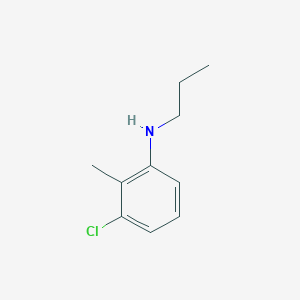
3-Chloro-2-methyl-N-propylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-methyl-N-propylaniline is an organic compound that belongs to the class of anilines. Anilines are aromatic amines, characterized by the presence of an amino group attached to a benzene ring. This compound is specifically substituted with a chlorine atom at the third position, a methyl group at the second position, and a propyl group attached to the nitrogen atom. The molecular structure of this compound makes it a valuable intermediate in various chemical syntheses and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-methyl-N-propylaniline typically involves multiple steps:
Friedel-Crafts Acylation:
Reduction: The acyl group is then reduced to an alkane using hydrogenation with palladium on carbon (H₂/Pd).
Chlorination: The chlorine atom is introduced by chlorination with chlorine gas (Cl₂) in the presence of a catalyst like iron(III) chloride (FeCl₃).
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-2-methyl-N-propylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted anilines or phenols.
Wissenschaftliche Forschungsanwendungen
3-Chloro-2-methyl-N-propylaniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Chloro-2-methyl-N-propylaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific pathway involved. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-2-methylaniline: Lacks the propyl group, making it less hydrophobic.
2-Methyl-N-propylaniline: Lacks the chlorine atom, affecting its reactivity.
3-Chloro-N-propylaniline: Lacks the methyl group, altering its steric properties.
Uniqueness
3-Chloro-2-methyl-N-propylaniline is unique due to the combined presence of chlorine, methyl, and propyl groups, which confer specific chemical and physical properties. These substitutions influence its reactivity, solubility, and interaction with biological targets, making it a versatile compound in various applications.
Eigenschaften
CAS-Nummer |
64460-53-3 |
|---|---|
Molekularformel |
C10H14ClN |
Molekulargewicht |
183.68 g/mol |
IUPAC-Name |
3-chloro-2-methyl-N-propylaniline |
InChI |
InChI=1S/C10H14ClN/c1-3-7-12-10-6-4-5-9(11)8(10)2/h4-6,12H,3,7H2,1-2H3 |
InChI-Schlüssel |
JFWLBUBGTJCCJD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC1=C(C(=CC=C1)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


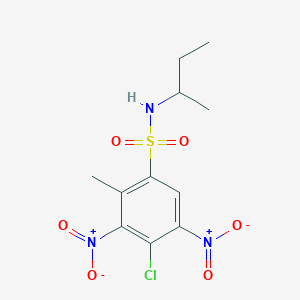

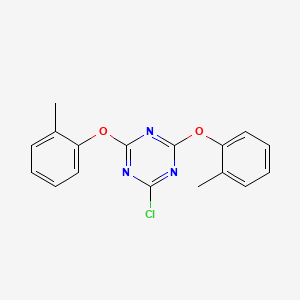
![{[5-(4-Phenylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B14506803.png)
![2-[(4-Anilinophenyl)methyl]-N-phenylaniline](/img/structure/B14506813.png)



![1,1'-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2-chloro-4-(methylsulfanyl)benzene]](/img/structure/B14506832.png)
![4-[2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-2,6-dimethylphenol](/img/structure/B14506840.png)
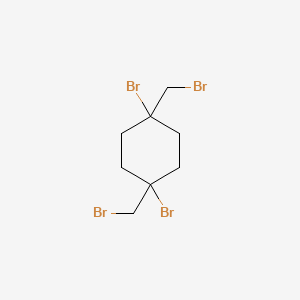
![5-Bromo-4-methyl-2,6-bis[(prop-2-en-1-yl)oxy]pyrimidine](/img/structure/B14506848.png)
